
N-Tetradecanoyl-L-histidine
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Overview
Description
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is a complex organic compound featuring an imidazole ring, a tetradecanamide chain, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
Biochemical Properties
N-Tetradecanoyl-L-histidine is a fatty acid derivative of L-histidine, which enhances its solubility and bioavailability. The incorporation of a tetradecanoyl group (a 14-carbon saturated fatty acid) allows the compound to interact with biological membranes more effectively. This property is significant for its potential applications in drug delivery systems and as a bioactive compound.
Cancer Research
Research has indicated that derivatives of L-histidine can influence myristoyl-CoA transferase activity, which is critical in the post-translational modification of proteins involved in cancer progression. By modulating this enzyme's activity, this compound could potentially serve as a therapeutic agent in cancer treatment by regulating protein modifications that contribute to tumor growth and metastasis .
Neuroprotection
Studies have shown that histidine and its derivatives play a role in cognitive function and neuroprotection. This compound may enhance histaminergic signaling, which is implicated in various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder. Its ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies .
Nutritional Applications
This compound may also be explored for its nutritional benefits. As an amino acid derivative, it could be incorporated into dietary supplements aimed at improving metabolic health or enhancing muscle recovery post-exercise. The modulation of amino acid profiles through supplementation with compounds like this compound can influence physiological responses during periods of stress or recovery .
Cognitive Impairment Models
In animal studies, the depletion of L-histidine has been shown to impact cognitive performance negatively, suggesting that supplementation with this compound might mitigate these effects by restoring histamine levels and enhancing cognitive function .
Metabolomic Profiling
A recent study utilized metabolomic profiling to assess the effects of L-histidine on bovine cells under stress conditions induced by excess fatty acids. The findings indicated that L-histidine supplementation improved cellular responses and metabolic profiles, highlighting its potential utility in livestock nutrition .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The tetradecanamide chain and propanoic acid moiety can also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Histidine: An amino acid containing an imidazole ring, similar in structure but with different functional groups.
Imidazolones: Oxidized derivatives of imidazole with a carbonyl group.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is unique due to its combination of an imidazole ring, a long tetradecanamide chain, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-tetradecanoyl-L-histidine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves acylating L-histidine with tetradecanoic acid derivatives (e.g., acyl chlorides) under controlled pH (8–9) to target the α-amino group. Post-reaction, purification via reverse-phase HPLC or column chromatography is critical. Purity validation should include:
- HPLC-MS : To confirm molecular weight (expected m/z: ~369.5 for [M+H]⁺) and detect unreacted precursors .
- NMR : ¹H and ¹³C NMR to verify acylation at the imidazole ring or α-amino group (e.g., δ~2.2 ppm for tetradecanoyl methylene protons) .
- Elemental Analysis : To ensure stoichiometric C/H/N ratios match theoretical values (C: 61.6%, H: 8.9%, N: 11.4%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended to mitigate moisture uptake .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing. Avoid prolonged exposure to temperatures >25°C, which accelerate degradation .
- Stability Monitoring : Conduct periodic FTIR analysis to detect carbonyl group degradation (loss of ~1700 cm⁻¹ peak) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the interaction of this compound with histidine-specific enzymes (e.g., histidine acetyltransferases)?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectrophotometry to measure enzyme activity in the presence of varying substrate concentrations. For example, monitor NADH depletion at 340 nm if coupled with dehydrogenase reactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to compare with native histidine .
- Structural Studies : X-ray crystallography or cryo-EM to resolve acyl-enzyme intermediate structures, focusing on active-site conformational changes .
Q. How can contradictory data on the biological activity of this compound in cellular assays be resolved?
- Methodological Answer : Contradictions often arise from:
- Solubility Issues : Use dimethyl sulfoxide (DMSO) for solubilization, but ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .
- Cell-Type Specificity : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and include negative controls (e.g., non-acylated histidine) .
- Metabolic Interference : Employ metabolomics (LC-MS/MS) to track intracellular hydrolysis of the acyl group, which may alter activity .
Q. What computational approaches are effective for modeling the membrane permeability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model lipid bilayer interactions. Focus on the tetradecanoyl chain’s orientation and hydrogen bonding with the imidazole group .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values (experimental vs. predicted) with permeability data from Caco-2 cell assays .
Properties
CAS No. |
16804-63-0 |
---|---|
Molecular Formula |
C20H35N3O3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(tetradecanoylamino)propanoic acid |
InChI |
InChI=1S/C20H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)23-18(20(25)26)14-17-15-21-16-22-17/h15-16,18H,2-14H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
OFYZXDHFDCJNGQ-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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